![molecular formula C19H20F3N3O B6642661 Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone
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Overview
Description
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone is a chemical compound that has been widely used in scientific research. It is a member of the pyridinyl anilino family of compounds, which have been shown to have a range of biological activities.
Mechanism of Action
The mechanism of action of Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone is not well understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in disease pathways.
Biochemical and Physiological Effects:
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of disease. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone has several advantages for lab experiments. It is a potent inhibitor of specific enzymes and proteins, making it a useful tool for studying their role in disease pathways. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, its mechanism of action is not well understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone. One direction is to further investigate its mechanism of action and identify its specific targets in disease pathways. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Additionally, it could be used as a tool for studying the role of specific biological pathways in disease. Finally, further research could be done to optimize its potency and selectivity as an inhibitor of specific enzymes and proteins.
Synthesis Methods
The synthesis of Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone involves the reaction of 3-(trifluoromethyl)aniline with 2-bromopyridine followed by the reaction of the resulting compound with azepan-1-ol. The final product is obtained after purification by column chromatography.
Scientific Research Applications
Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone has been used in a variety of scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. It has also been used as a tool for studying the role of various biological pathways in disease.
properties
IUPAC Name |
azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)14-7-5-8-15(13-14)24-17-16(9-6-10-23-17)18(26)25-11-3-1-2-4-12-25/h5-10,13H,1-4,11-12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFOHJHJDTSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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